5-amino-1-methyl-3-oxo-2H-pyrrole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutyryl chloride . It is an organic compound with the molecular formula C4H6BrClO and a molecular weight of 185.46 g/mol . This compound is a colorless to yellow or pink liquid and is primarily used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobutyryl chloride can be synthesized through the reaction of 4-bromobutyric acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 4-bromobutyric acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting 4-bromobutyryl chloride is distilled off.
Industrial Production Methods: In industrial settings, the production of 4-bromobutyryl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutyryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromobutyric acid and hydrochloric acid.
Reduction: It can be reduced to 4-bromobutyraldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromobutyric Acid: Formed from hydrolysis.
4-Bromobutyraldehyde: Formed from reduction.
Scientific Research Applications
4-Bromobutyryl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
4-Bromobutyryl chloride can be compared with other acyl chlorides such as:
- Acetyl chloride (CID 6367)
- Benzoyl chloride (CID 7411)
- Propionyl chloride (CID 7844)
Uniqueness:
- 4-Bromobutyryl chloride has a bromine atom, which imparts unique reactivity and properties compared to other acyl chlorides.
- It is particularly useful in the synthesis of brominated compounds and intermediates.
Comparison with Similar Compounds
- Acetyl chloride: Used in acetylation reactions.
- Benzoyl chloride: Used in benzoylation reactions.
- Propionyl chloride: Used in propionylation reactions.
This detailed article provides a comprehensive overview of 4-bromobutyryl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-1-methyl-3-oxo-2H-pyrrole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-3-5(10)4(2-7)6(9)8/h3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKOAOVMLPNBBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C(=C1N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)C(=C1N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.